3-[(4,6-dimethylpyrimidin-2-yl)amino]propanoic Acid
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Description
“3-[(4,6-dimethylpyrimidin-2-yl)amino]propanoic Acid” is a chemical compound with the empirical formula C13H13N3O2 . It is a solid substance . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Synthesis Analysis
The synthesis of compounds similar to “3-[(4,6-dimethylpyrimidin-2-yl)amino]propanoic Acid” has been reported in the literature . For instance, heteroleptic divalent metal complexes have been synthesized from a pyrimidine Schiff base ligand, 2,2’-bipyridine, and metal (II) acetate salts . The synthesized complexes were found to be non-hygroscopic, stable at room temperature, and reasonably soluble only in DMSO and DMF .Molecular Structure Analysis
The molecular weight of “3-[(4,6-dimethylpyrimidin-2-yl)amino]propanoic Acid” is 243.26 . The SMILES string representation of the molecule isCc1cc(C)nc(Nc2cccc(c2)C(O)=O)n1
. Physical And Chemical Properties Analysis
“3-[(4,6-dimethylpyrimidin-2-yl)amino]propanoic Acid” is a solid substance . It is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .Scientific Research Applications
Antimicrobial Properties
The compound has been used in the synthesis of heteroleptic divalent metal complexes, which have shown moderate to good antimicrobial and antifungal activities against various organisms such as S. aureus, P. aeruginosa, E. coli, B. cereus, P. mirabilis, K. oxytoca, A. niger, A. flevus and R. Stolonifer .
Antioxidant Potentials
These metal complexes also exhibited good antioxidant potentials with ferrous ion chelation and 1-diphenyl-2-picryl-hydrazyl (DPPH) radical scavenging assays .
Molecular Docking Studies
Molecular docking studies showed a good interaction with drug targets used . This suggests potential applications in drug design and discovery.
Synthesis of Novel Bioactive Pyrimidine Derivatives
The compound could be a reagent for the synthesis of novel bioactive pyrimidine derivatives with medicinal applications .
Synthesis of Pyrazoles
A solvent-free quick synthesis of 1-(4’,6’-dimethylpyrimidin-2’-yl)-5-amino-4H-3-arylpyrazoles was accomplished by grinding 2-hydrazino-4,6-dimethylpyrimidine and β-ketonitriles in the presence of p-Toluenesulfonic acid as a catalyst . This suggests potential applications in the synthesis of pyrazole derivatives.
Synthesis under Microwave Irradiation
The compound has been used in the synthesis under microwave irradiation of the novel compound ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate . This method could be used for the quick and efficient synthesis of similar compounds.
properties
IUPAC Name |
3-[(4,6-dimethylpyrimidin-2-yl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-6-5-7(2)12-9(11-6)10-4-3-8(13)14/h5H,3-4H2,1-2H3,(H,13,14)(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVOOMKQEFDAYTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCC(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4,6-dimethylpyrimidin-2-yl)amino]propanoic Acid |
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